1,3-Bis(tridecafluorohexyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H4F26/c19-7(20,9(23,24)11(27,28)13(31,32)15(35,36)17(39,40)41)5-2-1-3-6(4-5)8(21,22)10(25,26)12(29,30)14(33,34)16(37,38)18(42,43)44/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIMUKRRXVIXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H4F26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895760 | |
| Record name | 1,3-Bis(tridecafluorohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124389-29-3 | |
| Record name | 1,3-Bis(tridecafluorohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Bis Tridecafluorohexyl Benzene and Analogous Highly Fluorinated Benzene Derivatives
Classical Approaches to Fluorinated Benzene (B151609) Synthesis
Traditional methods for introducing fluorine and perfluoroalkyl groups onto a benzene ring have been foundational in organofluorine chemistry. These approaches can be broadly categorized into electrophilic fluorination, nucleophilic aromatic substitution, and radical perfluoroalkylation.
Electrophilic Fluorination Strategies for Aromatic Systems
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org This method is one of the most direct ways to introduce a fluorine atom into an organic molecule. researchgate.net Reagents with a nitrogen-fluorine (N-F) bond have become the most common, economical, and stable electrophilic fluorinating agents. wikipedia.org Examples include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI). wikipedia.org The reaction proceeds through a polar S_EAr mechanism, where the decomposition of the Wheland complex is not the rate-limiting step. researchgate.net While effective for introducing single fluorine atoms, this method faces challenges such as achieving high regioselectivity (ortho/para vs. meta) and preventing dearomatization, especially in electron-rich systems like phenols. wikipedia.org
Nucleophilic Aromatic Substitution Routes for Aryl Fluorides
Nucleophilic aromatic substitution (S_NAr) is a powerful method for synthesizing aryl fluorides, particularly in polyfluoroarenes. mdpi.comdocumentsdelivered.comnih.gov In these reactions, the high electronegativity of fluorine atoms makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. mdpi.com The fluoride (B91410) ion is then eliminated as a salt. This approach is advantageous as it can be metal-free. mdpi.comdocumentsdelivered.comnih.gov The regioselectivity of the substitution is influenced by the electron density at different positions on the aromatic ring and steric hindrance. For instance, in octafluorotoluene, substitution occurs preferentially at the para position relative to the trifluoromethyl group. mdpi.com A variety of nucleophiles can be used, including amines, alcohols, and organometallic reagents, allowing for the formation of diverse functionalized aromatic compounds. mdpi.com
Radical Perfluoroalkylation of Aromatic Substrates
Radical perfluoroalkylation introduces a perfluoroalkyl (R_f) group onto an aromatic ring through a radical-mediated process. Perfluoroalkyl radicals exhibit electrophilic character, which influences their reactivity with aromatic substrates. cdnsciencepub.com These reactions often show low selectivity, with substitution occurring at ortho, meta, and para positions, although steric effects can influence the product distribution. cdnsciencepub.com Various methods can be employed to generate the necessary radicals, including the photochemical decomposition of perfluoroalkyl sources or the use of radical initiators like benzoyl peroxide. cdnsciencepub.comoup.com For example, the photolysis of perfluoroazooctane in benzene generates perfluorooctyl radicals that can then react with the benzene ring. oup.com Another approach involves the sulfinatodehalogenation reaction, which has been used for the perfluoroalkylation of aromatic amines. cdnsciencepub.com
Modern Synthetic Transformations for Introducing Perfluoroalkyl Chains
More contemporary methods for synthesizing perfluoroalkylated aromatics often rely on the use of transition metal catalysts, which can offer improved efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions for Perfluoroalkylated Aromatics
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including those containing perfluoroalkyl groups. oup.comnih.gov These metals can facilitate reactions that are otherwise difficult to achieve. nih.gov
Palladium-Catalyzed Methods for Arylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. uwindsor.ca These methods have been successfully applied to the C-H perfluoroalkylation of arenes. nih.govacs.org In a typical reaction, a perfluoroalkyl iodide is coupled with an aromatic substrate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base such as cesium carbonate. nih.govacs.org This approach allows for the formation of perfluoroalkylated arenes in good to excellent yields. nih.govacs.org Palladium catalysts are also effective in coupling aryl halides with various nucleophiles, including alkoxides and enolates, to form a wide range of substituted aromatic compounds. uwindsor.camit.edu The development of specialized ligands has been crucial in expanding the scope and efficiency of these reactions. uwindsor.ca For instance, palladium catalysis can be used for the aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes. nih.gov
Compound Information
| Compound Name |
| 1,3-Bis(tridecafluorohexyl)benzene |
| N-fluorobenzenesulfonimide |
| Octafluorotoluene |
| Benzoyl peroxide |
| Perfluoroazooctane |
| Cesium carbonate |
| Aryldifluoromethyl trimethylsilane |
Rhodium-Catalyzed Transformations
Rhodium-based catalysts are pivotal in the synthesis of fluorinated organic compounds, primarily through the activation of traditionally inert carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. scg.chmdpi.com Highly reactive Rh(I) species, such as [Rh(H)(PEt₃)₃], are capable of facilitating C-F bond activation, a crucial step for the derivatization of fluorinated molecules. scg.ch This process is often thermodynamically driven by the formation of stronger element-fluorine bonds, like H-F or Si-F. scg.ch
Rhodium catalysis is also instrumental in cross-coupling reactions. For instance, rhodium-catalyzed Negishi-type cross-coupling reactions of fluorinated olefins have been developed, which proceed through consecutive C-H and C-F bond activation steps. mdpi.com While direct rhodium-catalyzed synthesis of this compound is not explicitly detailed in the literature, the principles of rhodium-mediated C-F and C-H bond activation are foundational. These catalysts can activate fluoroarenes, making them amenable to substitution, or catalyze the coupling of aromatic rings with fluorinated fragments. mdpi.comnsf.govdntb.gov.ua Research has also demonstrated rhodium-catalyzed synthesis of fluorinated dienes and chromones, showcasing the versatility of this metal in constructing complex fluorinated architectures. researchgate.netresearchgate.net
Organofluorine Reagents and Their Application in C-F Bond Formation
The construction of C-F bonds and the introduction of fluoroalkyl groups are central to the synthesis of compounds like this compound. sustech.edu.cn This is achieved through the use of specialized organofluorine reagents, which can be broadly categorized as nucleophilic and electrophilic. sustech.edu.cn
Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) and are crucial for substituting leaving groups. wikipedia.org Common examples include alkali metal fluorides (KF, CsF), tetralkylammonium fluorides (TBAF), and complexes like pyridine-HF. wikipedia.org Nucleophilic fluorination is a cornerstone of organofluorine chemistry, enabling the synthesis of a vast array of fluorinated compounds. wikipedia.orgnih.gov
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine (F⁺) and are used to fluorinate electron-rich substrates. Current time information in Bangalore, IN. Widely used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. Current time information in Bangalore, IN. These reagents have made the synthesis of many organofluorine compounds safer and more efficient compared to using elemental fluorine. sustech.edu.cn
For incorporating larger perfluoroalkyl chains like the tridecafluorohexyl group, "building block" reagents are often employed. wikipedia.org Species such as perfluoroalkyl iodides (e.g., tridecafluorohexyl iodide) are common precursors that can be used in various coupling reactions. nih.govwikipedia.org
| Reagent Type | Examples | Application in C-F Bond Formation |
| Nucleophilic | KF, CsF, TBAF, Pyridine-HF | Substitution of leaving groups with fluoride. wikipedia.org |
| Electrophilic | NFSI, Selectfluor® | Fluorination of electron-rich compounds. Current time information in Bangalore, IN. |
| Fluoroalkyl Building Blocks | CF₃I, C₆F₅Br, C₃F₇I | Introduction of perfluoroalkyl groups via coupling reactions. wikipedia.org |
Benzannulation Strategies for Perfluoroalkyl-Substituted Arenes
Benzannulation strategies offer a powerful alternative to the direct functionalization of a pre-existing benzene ring. These methods construct the aromatic ring with the desired substituents already in place. Palladium-catalyzed [4+2] cross-benzannulation provides an efficient route to densely substituted fluorinated and perfluoroalkylated benzene derivatives. ontosight.ai This approach offers high chemo- and regioselectivity, making it a valuable tool for accessing complex aromatic structures. ontosight.ai
Another notable method is the boron-directed benzannulation, which allows for the synthesis of perfluoroalkyl-substituted arenes through a mild, BCl₃-promoted cycloaddition. sustech.edu.cn This strategy is particularly useful as it installs a boron functionality that can be readily used for further synthetic modifications. sustech.edu.cn While direct application to this compound is not documented, these benzannulation reactions represent a key strategic approach for the assembly of highly substituted fluoroaromatic cores.
Specific Synthetic Routes Towards this compound Precursors
The synthesis of this compound logically proceeds from a disubstituted benzene precursor, where the substituents can be replaced by the tridecafluorohexyl groups.
Synthesis of Intermediate Halogenated Benzene Derivatives
A crucial precursor for the synthesis of this compound is a 1,3-dihalogenated benzene, with 1,3-diiodobenzene (B1666199) being a particularly useful intermediate due to the high reactivity of the carbon-iodine bond in cross-coupling reactions. scientificlabs.iesigmaaldrich.com The synthesis of 1,3-diiodobenzene can be achieved through the electrophilic aromatic substitution of benzene with iodine, catalyzed by a Lewis acid like iron(III) chloride. ontosight.ai This compound serves as a versatile building block for introducing substituents at the 1 and 3 positions of the benzene ring. ontosight.aiscientificlabs.ie
| Precursor | Synthetic Method | Key Features |
| 1,3-Diiodobenzene | Electrophilic iodination of benzene | Provides a reactive handle for subsequent cross-coupling reactions. ontosight.aiscientificlabs.ie |
| 1,3-Dichlorobenzene | Nitration/reduction/Sandmeyer sequence | A multi-step classical route to access 1,3-disubstituted benzenes. youtube.com |
Incorporation of Tridecafluorohexyl Moieties via Advanced Reaction Pathways
With a suitable precursor like 1,3-diiodobenzene in hand, the tridecafluorohexyl groups can be introduced. A prominent method for this transformation is the copper-catalyzed cross-coupling reaction. This can be achieved by reacting 1,3-diiodobenzene with a source of the tridecafluorohexyl group, such as tridecafluorohexyl iodide, in the presence of a copper catalyst. nih.gov The Ullmann reaction, a classical copper-promoted coupling, is a well-established method for forming C-C bonds between aryl halides and organocopper reagents, and its principles are applicable here. wikipedia.orgorganic-chemistry.org
Modern variations of these cross-coupling reactions often utilize palladium or other transition metal catalysts. For instance, copper-catalyzed direct perfluoroalkylation of C-H bonds in heteroarenes with perfluoroalkyl iodides has been reported, suggesting the potential for direct C-H functionalization of benzene, although this is more challenging. nih.gov A more plausible route involves the coupling of 1,3-diiodobenzene with a perfluoroalkylzinc reagent, generated from a diorganozinc compound and a perfluoroalkyl halide, in the presence of a copper catalyst. nottingham.ac.uknih.gov
Application of Advanced Flow Reactor Methodologies in Fluorinated Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organofluorine compounds, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.nettubitak.gov.tr The use of flow microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or hazardous reactions often encountered in fluorination chemistry. researchgate.netnih.govacs.org
For instance, direct fluorination reactions using highly reactive reagents like F₂ gas can be managed more safely and selectively in a flow system. researchgate.net Flow reactors also facilitate the handling of hazardous intermediates and reagents in a contained environment. researchgate.net While the specific synthesis of this compound in a flow reactor has not been reported, the application of this technology to fluorination reactions, including mono- and di-fluorinations as well as trifluoromethylations, is well-documented. researchgate.net The principles of flow chemistry could be applied to the perfluoroalkylation steps, potentially improving reaction yields and safety. tubitak.gov.tracs.org
| Technology | Advantages in Fluorinated Synthesis |
| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved yield and selectivity, ease of scale-up. researchgate.netnih.govacs.orgjmu.edu |
Radiosynthesis and Isotopic Labeling of Fluorinated Aromatic Compounds
The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into aromatic compounds is a critical process for the development of radiotracers for Positron Emission Tomography (PET) imaging. While specific literature on the radiosynthesis of this compound is not available, the methodologies for isotopic labeling of other fluorinated aromatic compounds provide a framework for how its synthesis could be approached. The choice of strategy, either nucleophilic or electrophilic fluorination, is paramount and depends on the precursor's structure and the desired specific activity of the final product.
Fluorine-18 is an attractive radionuclide for PET due to its favorable decay characteristics, including a half-life of 109.7 minutes and a high percentage of positron emission (97%). researchgate.net Its versatile radiochemistry allows for its incorporation into a wide range of molecules. researchgate.netnih.gov
Nucleophilic Fluorination:
Nucleophilic substitution with [¹⁸F]fluoride is the most common method for producing ¹⁸F-labeled radiotracers. This approach typically involves the displacement of a good leaving group on the aromatic ring by the [¹⁸F]fluoride ion. Common leaving groups for aromatic nucleophilic substitution include nitro groups (-NO₂), and trimethylammonium salts (-N⁺Me₃). nih.gov The reaction is often carried out in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov
For a hypothetical radiosynthesis of ¹⁸F-labeled this compound, a precursor would need to be synthesized with a suitable leaving group at the desired labeling position on the benzene ring. Given the strong electron-withdrawing nature of the two tridecafluorohexyl substituents, the aromatic ring is already highly deactivated, which can make nucleophilic substitution challenging. However, the presence of these groups could also activate the ring towards nucleophilic attack, depending on their position relative to the leaving group.
Electrophilic Fluorination:
Electrophilic fluorination involves the use of an electrophilic fluorinating agent, such as [¹⁸F]F₂ gas or [¹⁸F]acetylhypofluorite. This method is often used for labeling electron-rich aromatic rings. acs.org A common strategy involves the radiofluorodestannylation of an organotin precursor, such as an aryltrimethylstannane. acs.orgnih.gov This method has been successfully used for the synthesis of various ¹⁸F-labeled aromatic amino acids. nih.gov
In the context of this compound, an electrophilic approach would likely involve the synthesis of a stannylated or boronic ester precursor. The subsequent reaction with an electrophilic ¹⁸F source would then introduce the radioisotope onto the aromatic ring. Copper-mediated radiofluorination of boronate ester precursors has also emerged as a viable method. researchgate.net
Challenges and Considerations:
The radiosynthesis of highly fluorinated compounds like this compound presents unique challenges. The high fluorine content of the molecule can affect its reactivity and solubility, potentially requiring optimization of reaction conditions, solvents, and purification methods. The specific activity of the resulting radiotracer is also a critical factor, particularly for receptor imaging studies, and is often higher in nucleophilic displacement reactions. researchgate.net
The selection of the precursor is a critical step. For instance, diaryliodonium salts have expanded the scope of nucleophilic ¹⁸F-labeling to include electron-rich aromatic rings. researchgate.net The stability and ease of preparation of these precursors are important practical considerations for routine PET tracer production. nih.gov
Table of Synthetic Strategies for ¹⁸F-Labeling of Aromatic Compounds
| Method | Fluorinating Agent | Precursor Type | Typical Leaving Group/Functional Group | Advantages | Challenges |
| Nucleophilic Aromatic Substitution | [¹⁸F]Fluoride (e.g., K¹⁸F/Kryptofix) | Activated Aromatic Ring | -NO₂, -N⁺Me₃, Halogens | High specific activity, well-established methods. nih.gov | Requires electron-withdrawing groups to activate the ring; harsh reaction conditions may be needed. nih.gov |
| Radiofluorodestannylation | Electrophilic [¹⁸F]F₂ or derivatives | Aryl Stannane (e.g., -SnMe₃) | -SnMe₃ | Milder conditions for some substrates. acs.orgnih.gov | Precursor synthesis can be complex; potential for toxic tin byproducts. nih.gov |
| Copper-Mediated Radiofluorination | [¹⁸F]Fluoride | Aryl Boronic Ester | -B(OR)₂ | Applicable to a wide range of substrates, including electron-rich and electron-poor rings. researchgate.net | Requires a copper catalyst; optimization of reaction conditions is often necessary. |
| Diaryliodonium Salt Radiofluorination | [¹⁸F]Fluoride | Diaryliodonium Salt | Aryliodonium moiety | Enables labeling of non-activated aromatic rings. researchgate.net | Precursors can be challenging to synthesize and may have limited stability. nih.gov |
Advanced Spectroscopic and Structural Characterization of 1,3 Bis Tridecafluorohexyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated systems, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is particularly powerful. The presence of the highly sensitive ¹⁹F nucleus, with its 100% natural abundance and wide chemical shift range, offers a detailed window into the molecule's structure. nih.gov
The ¹H NMR spectrum of 1,3-Bis(tridecafluorohexyl)benzene is expected to be relatively simple, with signals appearing exclusively in the aromatic region. The benzene (B151609) ring contains four protons at the C-2, C-4, C-5, and C-6 positions. The strong electron-withdrawing nature of the two tridecafluorohexyl substituents significantly deshields the aromatic protons, shifting their resonances downfield compared to unsubstituted benzene (δ ≈ 7.3 ppm). docbrown.info
The substitution pattern dictates the splitting of these signals:
H-2: This proton is situated between the two bulky, electron-withdrawing substituents. It is expected to be the most downfield proton and will appear as a triplet, split by the two equivalent H-4 and H-6 protons.
H-4 and H-6: These two protons are chemically equivalent due to the molecule's C₂ symmetry. They will appear as a doublet, split by the H-5 proton.
H-5: This proton is expected to be the most upfield of the aromatic signals and will appear as a triplet, split by the two equivalent H-4 and H-6 protons.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-2 | ~7.8 - 8.0 | Triplet (t) |
| H-4, H-6 | ~7.6 - 7.8 | Doublet (d) |
| H-5 | ~7.5 - 7.7 | Triplet (t) |
The ¹³C NMR spectrum provides information on all carbon environments within the molecule. Due to symmetry, the 18 carbons of this compound will give rise to fewer than 18 signals. The aromatic region will display four distinct signals for the benzene ring carbons (C1/C3, C2, C4/C6, C5). docbrown.info The carbons of the two equivalent perfluorohexyl chains will account for an additional six signals.
A key feature will be the large carbon-fluorine coupling constants (JC-F), which can complicate the spectrum but also provide invaluable structural confirmation. The carbons directly attached to fluorine atoms will be significantly influenced, appearing as complex multiplets and shifted to characteristic chemical shift ranges. oregonstate.edu Quaternary carbons, such as C-1 and C-3, are expected to show weaker signals. rsc.org
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | ~132 - 135 | Aromatic CH |
| C-4, C-6 | ~130 - 133 | Aromatic CH |
| C-5 | ~128 - 131 | Aromatic CH |
| C-1, C-3 | ~135 - 140 | Quaternary aromatic carbon attached to the perfluorohexyl chain. Expected to be a complex multiplet due to C-F coupling. |
| Perfluorohexyl Chain Carbons | ~108 - 125 | Six distinct signals expected, all showing significant C-F coupling. |
¹⁹F NMR is the most informative technique for characterizing this molecule. The large chemical shift dispersion and the prevalence of through-bond fluorine-fluorine couplings provide a unique fingerprint. nih.gov The two tridecafluorohexyl chains are equivalent, meaning the spectrum will represent one chain of 13 fluorine atoms. These 13 fluorines are distributed across six chemically non-equivalent positions (five -CF₂- groups and one -CF₃ group).
The expected chemical shifts, referenced against CFCl₃, are based on typical values for perfluoroalkyl chains attached to aromatic systems. rsc.orgcolorado.edu
The terminal -CF₃ group typically resonates at the most upfield position, around -81 ppm.
The -CF₂- group adjacent to the benzene ring will be the most deshielded of the methylene (B1212753) fluorines.
The other four -CF₂- groups will appear in the characteristic range of -120 to -127 ppm.
Each signal will exhibit complex splitting patterns due to coupling with adjacent, non-equivalent fluorine atoms.
Table 3: Expected ¹⁹F NMR Spectral Data for the Tridecafluorohexyl Chain
| Fluorine Group | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Expected Multiplicity |
|---|---|---|
| -CF₃ | ~ -81.0 | Triplet |
| -CF₂- (adjacent to -CF₃) | ~ -126.5 | Multiplet (quartet of triplets) |
| -CF₂- (internal chain) | ~ -122 to -124 | Multiplets |
| -CF₂- (adjacent to Ar) | ~ -115.0 | Multiplet |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide complementary structural information. nih.gov
The FT-IR spectrum of this compound is expected to be dominated by exceptionally strong absorption bands corresponding to C-F bond stretching.
Key expected absorption regions include:
Aromatic C-H Stretching: Weak to medium bands in the 3100–3000 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: A series of medium to weak bands between 1615 cm⁻¹ and 1450 cm⁻¹.
C-F Stretching: Very strong, broad, and complex absorptions in the 1300–1100 cm⁻¹ region, characteristic of perfluoroalkyl groups.
Aromatic C-H Out-of-Plane (oop) Bending: The 1,3-disubstitution (meta) pattern gives rise to characteristic strong bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. quimicaorganica.orgspectroscopyonline.com
Table 4: Expected Principal FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium |
| 1615, 1590, 1480 | Aromatic C=C Ring Stretch | Medium-Weak |
| 1300 - 1100 | C-F Stretch | Very Strong, Broad |
| 810 - 750 | C-H Out-of-Plane Bend (Meta-substitution) | Strong |
| 725 - 680 | C-H Out-of-Plane Bend / Ring Bend (Meta-substitution) | Strong |
Raman spectroscopy is an excellent complementary technique to FT-IR, as it is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum is anticipated to show strong signals for the aromatic ring and the carbon backbone of the fluorinated chains. Recent studies have shown Raman spectroscopy, combined with computational methods, to be a powerful tool for differentiating various per- and polyfluoroalkyl substances (PFAS). spectroscopyonline.comnih.gov
Expected prominent Raman signals include:
Aromatic Ring Vibrations: A strong, sharp "ring breathing" mode is expected around 1000 cm⁻¹. Other C=C stretching vibrations will also be present.
Symmetric C-F₂ Stretching: A strong band is typically observed around 730-750 cm⁻¹ for the symmetric stretching of the CF₂ groups in a perfluoroalkyl chain.
C-C Stretching of the Fluoroalkyl Chain: These vibrations are expected in the low-frequency region.
Aromatic C-H Stretching: A weak signal may be observed around 3060 cm⁻¹.
Table 5: Expected Principal Raman Shifts for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Weak |
| 1615, 1590 | Aromatic C=C Ring Stretch | Medium |
| ~1000 | Aromatic Ring Breathing (Trigonal) | Strong |
| ~740 | Symmetric CF₂ Stretch | Strong |
| 500 - 600 | CF₂ Wagging/Deformation | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, the monoisotopic mass is calculated to be 713.9898 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of this compound, providing further structural insight. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 714.99708 | 192.9 |
| [M+Na]⁺ | 736.97902 | 198.0 |
| [M-H]⁻ | 712.98252 | 202.4 |
| [M+NH₄]⁺ | 732.02362 | 204.2 |
| [M+K]⁺ | 752.95296 | 210.2 |
| [M]⁺ | 713.98925 | 190.8 |
Data sourced from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis, the sample is first vaporized and injected into the GC column. Compounds are separated based on their boiling points and interactions with the column's stationary phase, with each compound exiting the column at a specific retention time.
Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. For quantitative analysis, specific ions—a quantifier ion for measurement and a qualifier ion for confirmation—are monitored to ensure accuracy, especially in complex matrices. mdpi.com Sample preparation for GC-MS often involves extraction and concentration steps to isolate the analyte of interest. mdpi.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile molecules with minimal fragmentation. In this method, the analyte is co-crystallized with an energy-absorbing matrix solution on a target plate. nih.gov A pulsed laser, often a nitrogen laser operating at 337 nm, irradiates the crystals. nih.gov The matrix absorbs the laser energy, leading to the gentle desorption and ionization of the analyte molecules.
The resulting ions are accelerated into a time-of-flight mass analyzer. Here, they drift towards a detector, and their mass-to-charge ratio is determined by the time it takes them to travel the length of the flight tube; lighter ions travel faster and arrive at the detector sooner than heavier ions. The mass spectra are typically recorded using high accelerating and reflection voltages to ensure resolution and accuracy. nih.gov
X-ray Diffraction Studies for Solid-State Characterization
X-ray diffraction (XRD) is the definitive method for characterizing the solid-state structure of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice.
An SCXRD analysis provides fundamental crystallographic data, as illustrated in the table below, which outlines the type of information obtained in a typical experiment. mdpi.com Such data are essential for unambiguously confirming the molecular structure of newly synthesized compounds. mdpi.com
Table 2: Illustrative Crystal Data from a Typical SCXRD Experiment
| Parameter | Description | Example Data Type |
|---|---|---|
| Crystal System | The crystal class, one of seven systems (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | Describes the symmetry elements of the crystal. | P2₁/n |
| a, b, c (Å) | The dimensions of the unit cell edges. | a = 7.8707(2) |
| α, β, γ (°) | The angles between the unit cell axes. | β = 100.283(3) |
| Volume (ų) | The volume of a single unit cell. | 1481.44(7) |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.486 Mg/m³ |
Note: The example data are illustrative of a typical characterization and are not specific to this compound. mdpi.com
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. The technique generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. researchgate.net While it generally does not provide the atomic-level detail of SCXRD, PXRD is invaluable for several applications.
Its primary uses include the identification of crystalline phases by comparing the experimental pattern to databases of known materials, the determination of lattice parameters, and the assessment of sample purity. PXRD is also instrumental in studying polymorphism—the existence of multiple crystalline forms of the same compound—and can be used to monitor phase transitions that occur as a function of temperature or pressure. researchgate.net
Photoelectron Spectroscopy Techniques for Surface and Electronic Structure Analysis
Photoelectron spectroscopy encompasses a suite of powerful surface-sensitive techniques that provide detailed information about the elemental composition, chemical state, and electronic structure of a material. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted photoelectrons, one can deduce the electrons' original binding energies, which are characteristic of the elements and their chemical environment. For a complex fluorinated molecule like this compound, these methods are indispensable for characterizing thin films and surfaces.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a quantitative analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. The technique involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are ejected from the material.
For this compound, XPS analysis is crucial for verifying the surface composition and the integrity of the fluorinated side chains. A survey scan would confirm the presence of carbon and fluorine as the primary constituents, along with a small amount of hydrogen (which is not directly detectable by XPS) and adventitious oxygen or other contaminants on the surface.
High-resolution spectra of the C 1s and F 1s regions provide detailed chemical state information. The F 1s spectrum is expected to be a single, sharp, and intense peak, characteristic of C-F bonds. The C 1s spectrum, however, would be more complex and require deconvolution to identify the different types of carbon atoms in the molecule. Based on the structure of this compound, four distinct carbon environments are anticipated:
Aromatic Carbons (C-C/C-H): Carbons within the benzene ring not directly bonded to the fluorinated chains.
Alkyl-Aromatic Linkage (Ar-CF₂): The carbon atom of the benzene ring bonded to the perfluorohexyl chain.
Perfluoroalkyl Chain (CF₂): The repeating difluoromethylene units of the side chains.
Terminal Group (CF₃): The terminal trifluoromethyl group at the end of the perfluorohexyl chains.
Each of these carbon environments would exhibit a unique binding energy due to the varying electronegativity of its neighbors. The strong electron-withdrawing effect of fluorine atoms causes a significant positive shift in the binding energy of the fluorinated carbons compared to the aromatic carbons.
Illustrative XPS Data for this compound
The following table presents expected binding energies and atomic concentrations based on typical values for perfluoroalkylated aromatic compounds. This data is illustrative, as specific experimental values for this compound are not available in the reviewed literature.
| Region | Peak Assignment | Expected Binding Energy (eV) | Theoretical Atomic % |
| C 1s | Aromatic C-C, C-H | ~284.8 | 13.3% (4 atoms) |
| C 1s | Ar-C F₂ | ~286.5 | 6.7% (2 atoms) |
| C 1s | -C F₂- | ~291.5 | 33.3% (10 atoms) |
| C 1s | -C F₃ | ~293.8 | 6.7% (2 atoms) |
| F 1s | C-F | ~689.0 | 40.0% |
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a related technique that uses lower-energy ultraviolet photons to probe the valence electronic structure of a material. It is particularly sensitive to the molecular orbitals involved in chemical bonding and provides key information about the electronic properties near the Fermi level.
For this compound, UPS is instrumental in determining its work function and the energy of the Highest Occupied Molecular Orbital (HOMO). The work function is the minimum energy required to remove an electron from the surface to a point in the vacuum, and it is a critical parameter for predicting interfacial charge transfer in electronic devices. The HOMO level is fundamental to understanding the molecule's behavior as an organic semiconductor.
The presence of the highly electronegative perfluorohexyl chains is expected to significantly influence these electronic properties. Fluorination of aromatic molecules typically lowers the HOMO energy level, which can enhance air stability but also affects charge injection properties. researchgate.net The large dipole moment associated with the C-F bonds can also modify the surface work function. aps.org A UPS spectrum of a thin film of this compound would show a sharp cutoff at high kinetic energy, from which the work function can be calculated, and a series of broader features at lower kinetic energy corresponding to the valence molecular orbitals.
Illustrative Electronic Properties from UPS
The table below contains expected electronic property values for a thin film of this compound, inferred from studies on similar fluorinated aromatic molecules. researchgate.netaps.org
| Property | Expected Value | Significance |
| Work Function (Φ) | 5.0 - 5.5 eV | Determines energy level alignment at interfaces. |
| HOMO Energy Level | -6.0 to -6.5 eV | Relates to ionization potential and charge transport properties. |
Advanced Morphological and Microstructural Analysis
The performance of molecular materials in applications such as organic electronics or hydrophobic coatings is critically dependent on their solid-state morphology and microstructure. Advanced microscopy techniques are essential for visualizing the arrangement of molecules on surfaces and within thin films.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique that scans a surface with a focused beam of electrons to produce high-resolution images of its topography. It is widely used to characterize the morphology of thin films, including their uniformity, grain structure, and the presence of defects.
Expected Morphological Features Observable by SEM
| Feature | Description | Controlling Factors |
| Crystalline Domains | Ordered regions with distinct facets and boundaries. | Deposition rate, solvent, substrate temperature. |
| Amorphous Regions | Disordered, featureless areas of the film. | Rapid solvent evaporation, low substrate temperature. |
| Surface Roughness | Variations in the height of the film surface. | Crystallite size, deposition conditions. |
| Film Defects | Pinholes, cracks, or delamination in the coating. | Substrate preparation, internal stress, film thickness. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the visualization of internal microstructure and nanoscale features. In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the electrons that pass through.
To analyze this compound with TEM, specialized sample preparation, such as creating ultrathin films on TEM grids or using cryo-ultramicrotomy to section a bulk sample, would be necessary. TEM could provide invaluable information on the nanoscale packing of the molecules. mdpi.com For example, if the molecules self-assemble into ordered structures like lamellae or columns, TEM could potentially resolve these periodic arrangements. nih.gov The high fluorine content can provide inherent contrast for stain-free imaging, distinguishing fluorinated domains from other materials in a blend or composite. nih.govrsc.org Furthermore, selected area electron diffraction (SAED), a technique available in TEM, could be used to confirm the crystalline nature of observed domains and determine their lattice parameters.
Expected Microstructural Features Observable by TEM
| Feature | Description | Information Gained |
| Nanocrystallites | Individual crystalline grains on the order of nanometers. | Grain size distribution, crystal orientation. |
| Self-Assembled Structures | Ordered arrangements like lamellae, fibrils, or vesicles. nih.gov | Insight into molecular packing and intermolecular forces. |
| Grain Boundaries | Interfaces between adjacent crystalline domains. | Understanding of charge transport barriers and mechanical properties. |
| Lattice Fringes | Direct visualization of atomic planes in highly crystalline regions. | Confirmation of crystallinity and measurement of lattice spacing. |
Reactivity and Mechanistic Investigations Involving 1,3 Bis Tridecafluorohexyl Benzene Analogues
Aromatic Reactivity Modifications Induced by Perfluorinated Substituents
The introduction of perfluorinated alkyl chains onto a benzene (B151609) ring dramatically modifies its inherent reactivity. The high electronegativity of fluorine atoms creates a strong inductive effect that reshapes the electron density of the aromatic core.
The presence of strongly electron-withdrawing substituents, such as the tridecafluorohexyl groups in 1,3-bis(tridecafluorohexyl)benzene, significantly reduces the electron density of the aromatic ring. numberanalytics.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS), a reaction class characteristic of electron-rich aromatic compounds. numberanalytics.commasterorganicchemistry.com The π-electron system becomes a poorer nucleophile, slowing down or inhibiting reactions with electrophiles. numberanalytics.commasterorganicchemistry.com
Conversely, this electron deficiency enhances the ring's electrophilic character, making it prone to nucleophilic aromatic substitution (NAS). masterorganicchemistry.comorgosolver.com In NAS reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comorgosolver.com The presence of electron-withdrawing groups is crucial for accelerating NAS reactions because they help to stabilize the negatively charged carbanionic intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com Studies comparing benzene (C₆H₆) with hexafluorobenzene (B1203771) (C₆F₆) have shown that fluorination leads to a reduction in the nucleophilic character of the ring, which qualitatively explains the change in reactivity. nih.gov
Substituents on a benzene ring direct incoming reagents to specific positions (ortho, meta, or para). Electron-withdrawing groups like perfluoroalkyl groups are generally meta-directors for electrophilic aromatic substitution because they deactivate the ortho and para positions more than the meta position. youtube.com
For other reaction types, the regioselectivity can be highly specific. For instance, in the case of 1,3-bis(trifluoromethyl)benzene, a close analogue of this compound, directed ortho metalation (DoM) occurs. The molecule undergoes regioselective metalation and subsequent carboxylation specifically at the 2-position (the position between the two trifluoromethyl groups) to yield 2,6-bis(trifluoromethyl)benzoic acid. sigmaaldrich.com This demonstrates a precise regiocontrol dictated by the existing substituents. Similarly, the electronic nature of substituents on unsymmetrical arynes has been shown to influence the regioselectivity of cycloaddition reactions, underscoring the importance of electronic effects in determining reaction outcomes. acs.org
Table 1: Regioselective Functionalization of a Perfluoroalkyl-Substituted Benzene Analogue This table illustrates the specific regioselectivity observed in the metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene.
| Starting Material | Reagents | Product | Position of Functionalization | Reference |
|---|
Functionalization Reactions of Perfluoroaryl Systems
The unique reactivity of perfluoroalkyl-substituted aromatic compounds opens avenues for advanced functionalization reactions, including direct C-H bond activation and derivatization through highly reactive intermediates.
Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov This approach often relies on transition-metal catalysis to selectively cleave a specific C-H bond and replace it with a new functional group. youtube.com While much research on fluorinated aromatics has focused on the activation of the strong C-F bond researchgate.net, the catalytic functionalization of the remaining C-H bonds on the electron-poor aromatic ring is also a significant area of investigation. The use of a directing group on the substrate can help control regioselectivity by positioning the catalyst near the target C-H bond. nih.gov For complex molecules, catalysts can be designed that are sensitive to the electronic and steric environment of different C-H bonds, allowing for predictable and site-selective reactions without the need for directing groups. youtube.com
Perfluorinated aryl azides are versatile precursors for generating highly reactive nitrene intermediates. nih.gov These azides can be converted into nitrenes through photolysis or thermolysis, which causes the expulsion of a nitrogen molecule (N₂). nih.govresearchgate.net The resulting perfluoroaryl nitrenes are electrophilic species that can undergo a variety of transformations, including insertion into C-H bonds, to form new derivatives. researchgate.net
Studies on 2,3,5,6-tetrafluoro-p-azidoacetophenone, a fluorinated aryl azide (B81097), have shown that its photolysis generates a singlet nitrene with a sufficiently long lifetime to be trapped. researchgate.net This reactive intermediate can insert into the unactivated C-H bonds of cyclohexane, demonstrating its utility in functionalization. researchgate.net The formation of these nitrenes can also be mediated by transition metals like cobalt or rhodium, which form metal-nitrene complexes that can then transfer the nitrene group to other substrates. nih.govrsc.org
In addition to forming nitrenes, the azide group itself can participate directly in reactions, most notably in 1,3-dipolar cycloadditions. nih.govyoutube.com These reactions, often categorized as "click chemistry," involve the reaction of an azide with a dipolarophile, such as an alkyne or a strained alkene, to form a stable triazole ring. youtube.comresearchgate.net
Research has shown that perfluorinated aryl azides (PFAAs) are exceptionally reactive in these cycloadditions. nih.govnih.govacs.org Kinetic analyses revealed that PFAAs react with enamines up to four orders of magnitude faster than the non-fluorinated phenyl azide. nih.govnih.govacs.org This significant rate enhancement is attributed to the electron-withdrawing fluorine atoms, which lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), leading to more favorable orbital interactions between the azide and the dipolarophile. nih.govnih.gov While also more reactive than phenyl azide towards strained alkynes like dibenzoazacyclooctyne (DIBAC), the reaction of PFAAs with enamines is even faster. nih.govacs.org
Table 2: Enhanced Reactivity of Perfluorinated Aryl Azides in Cycloaddition This table compares the reaction rate constants of different aryl azides with an enamine, highlighting the accelerating effect of perfluorination.
| Azide | Dipolarophile (Enamine) | Rate Constant (k, M⁻¹s⁻¹) | Rate Acceleration vs. Phenyl Azide | Reference |
|---|---|---|---|---|
| Phenyl azide | 1-Morpholinocyclopentene | ~1 x 10⁻⁴ | 1x | nih.gov |
| Perfluorophenyl azide | 1-Morpholinocyclopentene | ~1 | ~10,000x | nih.gov |
| 4-Nitroperfluorophenyl azide | 1-Morpholinocyclopentene | 1.216 | >10,000x | nih.gov |
Radical Reactions and Their Pathways in Perfluoroalkyl Systems
The presence of perfluoroalkyl chains in compounds like this compound significantly influences their radical chemistry. The high electronegativity of fluorine atoms creates unique electronic effects that govern the generation and reactivity of perfluorinated radicals.
Generation and Reactivity Profiles of Perfluorinated Radicals
Perfluorinated radicals are highly reactive species that can be generated through various methods. Historically, the harsh conditions required for their formation limited their application. However, advancements have led to milder and more selective generation techniques.
One common method involves the use of diazonium salts, which can generate aryl radicals that subsequently add to carbon structures. nsf.govnih.govresearchgate.net Another approach is the thermal or photochemical activation of precursors like benzoyl peroxide or organic azides. nih.gov Specifically, perfluorophenyl azides are effective sources of perfluorophenyl nitrenes, which exhibit enhanced reactivity compared to their non-fluorinated counterparts. nih.gov Visible light photoredox catalysis has also emerged as a powerful tool for generating carbon-centered radicals from polyfluorinated compounds under mild conditions. nih.gov This method often involves a single-electron transfer from the excited state of a photocatalyst to a suitable precursor. nih.gov
Perfluorinated radicals exhibit distinct reactivity profiles. Their high electron affinity, stemming from the electron-withdrawing nature of fluorine atoms, makes them potent oxidizing agents. This property is crucial in their subsequent reactions. The table below summarizes key properties and generation methods of some perfluorinated radicals.
| Radical Type | Precursor Example | Generation Method | Key Reactivity Feature |
| Perfluoroalkyl | Perfluoroalkyl Iodides | Photoredox Catalysis | Electrophilic addition |
| Perfluoroaryl | Aryl Diazonium Salts | Electron Transfer | Radical addition to π-systems |
| Perfluorophenyl Nitrene | Perfluorophenyl Azides | Thermal/Photochemical Activation | C-H insertion, cycloaddition |
Direct Covalent Bonding to Carbonaceous Structures
A significant aspect of perfluoroalkyl radical chemistry is their ability to form direct covalent bonds with carbonaceous materials like graphene and carbon nanotubes. nsf.govunits.it This functionalization dramatically alters the properties of the carbon structures, such as opening a bandgap in graphene. nsf.gov
The primary mechanism for this covalent modification is the addition of the perfluoroalkyl radical to the sp²-hybridized carbon framework of the material. units.it This process converts the targeted carbon atom from sp² to sp³ hybridization, thus disrupting the delocalized π-system. nsf.gov The generation of aryl radicals from diazonium salts is a widely used method to achieve this functionalization. nsf.govresearchgate.net The process typically involves the reduction of the diazonium salt to form an aryl radical, which then attacks the graphene surface to form a stable C-C bond. units.it
The functionalization of graphene with perfluoroalkyl groups can also be achieved using perfluoroalkyl-functionalized graphene oxide. researchgate.net This approach leverages the existing oxygen functionalities on graphene oxide to attach the perfluoroalkyl chains. The resulting material combines the properties of both graphene oxide and perfluorinated compounds. The table below outlines different strategies for the covalent functionalization of graphene.
| Functionalization Strategy | Reagent Type | Resulting Bond | Impact on Graphene |
| Radical Addition | Aryl Diazonium Salts | C(sp³)–Aryl | Bandgap opening, altered conductivity |
| Cycloaddition | Nitrenes, Carbenes | Heterocyclic ring formation | Introduction of new functional groups |
| Diels-Alder Type Reaction | Arynes | Six-membered ring adduct | Modification of electronic structure |
Hydrolytic and Photochemical Transformations of Perfluorinated Aromatic Compounds
Perfluorinated aromatic compounds, the core structure in analogues of this compound, can undergo transformations under the influence of water and light. The stability of the C-F bond makes these compounds generally resistant to degradation, but specific conditions can lead to their transformation.
The hydrolysis of perfluorinated compounds is generally a slow process. For instance, the hydrolytic half-lives of polymeric perfluorinated telomer acrylates in natural waters are estimated to be in the range of centuries to millennia. However, the presence of certain functional groups can influence this stability. While direct hydrolysis of the perfluorinated aromatic ring is challenging, functional groups attached to the ring can be more susceptible to hydrolysis.
Photochemical degradation offers another pathway for the transformation of these compounds. While the C-F bond itself is highly resistant to direct photolysis, the aromatic ring can absorb UV light, leading to excited states that can undergo reactions. The degradation of polycyclic aromatic hydrocarbons (PAHs) under photochemical conditions has been studied, and while not directly perfluorinated, these studies provide insights into the potential pathways. researchgate.net The efficiency of phototransformation can be significantly lower in hydrophobic media compared to aqueous systems.
The presence of other substances can also mediate photodegradation. For example, photocatalytic materials like TiO₂ can generate reactive oxygen species under UV irradiation, which can then attack and degrade organic compounds. researchgate.net The specific mechanisms and rates of hydrolytic and photochemical transformations of this compound analogues would depend on the exact substitution pattern and the environmental conditions.
Theoretical and Computational Investigations of 1,3 Bis Tridecafluorohexyl Benzene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. rsc.orgresearchgate.netnih.gov For 1,3-Bis(tridecafluorohexyl)benzene, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), can elucidate its fundamental chemical characteristics. researchgate.netnih.govnih.gov
The first step in computational analysis is to determine the molecule's most stable three-dimensional shape through geometrical optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.
The presence of two bulky and highly electronegative tridecafluorohexyl chains at the meta positions of the benzene (B151609) ring is expected to significantly influence its geometry. The C-C bonds in the benzene ring might exhibit slight elongation, and the bond angles may deviate from the ideal 120° of an unsubstituted benzene ring due to steric hindrance from the large side chains. The electronic structure is characterized by a significant polarization effect, with the electron density being pulled from the benzene ring towards the perfluorohexyl chains. This withdrawal of electron density is a key feature of its electronic makeup. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, values for optimized geometry based on studies of similar fluorinated aromatic compounds.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-C (ring) Bond Length | ~1.40 Å | Average bond length within the benzene ring. |
| C-H (ring) Bond Length | ~1.08 Å | Bond length for the hydrogens attached to the ring. |
| C-C (ring-chain) Bond Length | ~1.52 Å | Bond connecting the benzene ring to the perfluorohexyl chain. |
| C-F Bond Length | ~1.35 Å | Average bond length within the perfluorohexyl chains. |
| C-C-C (ring) Bond Angle | ~119-121° | Internal bond angles of the benzene ring. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govaimspress.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. aimspress.com
For this compound, the strong electron-withdrawing nature of the tridecafluorohexyl groups is predicted to significantly lower the energy of both the HOMO and LUMO. This would result in a large HOMO-LUMO gap, suggesting high kinetic stability and low chemical reactivity, which is characteristic of many perfluorinated compounds. nih.gov A large energy gap implies that a significant amount of energy is required to excite an electron from the ground state, making the molecule less prone to reaction.
Table 2: Predicted FMO Properties and Global Reactivity Descriptors (Illustrative) This table shows representative theoretical values based on DFT calculations for analogous compounds.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -7.8 eV | Energy of the highest occupied molecular orbital (electron-donating capability). |
| LUMO Energy (ELUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capability). |
| Energy Gap (ΔE) | 6.3 eV | Indicates chemical stability and reactivity. aimspress.com |
| Ionization Potential (I ≈ -EHOMO) | 7.8 eV | Energy required to remove an electron. |
| Electron Affinity (A ≈ -ELUMO) | 1.5 eV | Energy released when an electron is added. |
| Chemical Hardness (η = (I-A)/2) | 3.15 eV | Resistance to change in electron configuration. nih.gov |
| Electronegativity (χ = (I+A)/2) | 4.65 eV | Overall electron-attracting tendency. |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.govniscpr.res.in By analyzing the computed vibrational modes, specific spectral features can be assigned to the stretching, bending, and torsional motions of different parts of the molecule.
For this compound, the predicted spectrum would show characteristic bands for the aromatic C-H and C-C stretching of the benzene ring. More prominently, intense absorption bands corresponding to the C-F stretching modes within the two tridecafluorohexyl chains would be expected, typically in the 1100-1300 cm⁻¹ region. Comparing these theoretical spectra with experimental data is a powerful method for confirming the molecular structure. researchgate.netnih.gov
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map is expected to show distinct regions of different electrostatic potentials. The highly electronegative fluorine atoms would create a region of strong negative potential (typically colored red or yellow) around the perfluorohexyl chains, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms on the benzene ring would be part of a region with positive potential (colored blue), suggesting susceptibility to nucleophilic attack. nih.gov This clear separation of charge highlights the molecule's polarized nature.
Molecular Dynamics Simulations
While quantum calculations focus on static, single molecules, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. nih.gov An MD simulation of this compound could provide insights into several dynamic properties:
Conformational Dynamics: The long and flexible tridecafluorohexyl chains can adopt numerous conformations. MD simulations can explore the rotational freedom around the C-C bonds and identify the most probable shapes of the molecule at a given temperature.
Bulk Properties: By simulating a system with many molecules, MD can predict bulk properties such as density, viscosity, and diffusion coefficients.
Interactions with Surfaces and Solvents: Simulations can model how these molecules behave at interfaces, for example, how they might self-assemble on a solid surface or interact with different solvents. This is particularly relevant for applications in surface coatings and specialized fluids.
MD studies on similar molecules like benzene in solution have revealed detailed information about their reorientational motion and diffusion, demonstrating the power of this technique. researchgate.net
Intermolecular Interactions and Supramolecular Chemistry Modeling
The highly fluorinated nature of this compound dictates its intermolecular interactions. The dominant forces are likely to be "fluorous" interactions, which are strong, non-covalent contacts between the perfluorinated chains. These interactions can drive the self-assembly of the molecules into ordered structures.
Computational modeling can be used to investigate this self-assembly process. nih.gov By calculating the interaction energies between multiple molecules in different orientations, researchers can predict the formation of supramolecular structures, such as liquid crystals or self-assembled monolayers. The interplay between the fluorous interactions of the chains and potential weak π-π stacking of the benzene rings would be a key focus of such modeling studies, revealing how this molecule organizes itself to form larger, functional assemblies. beilstein-journals.orgfigshare.com
Analysis of Pi-Pi Interactions in Perfluorinated Aromatic Systems
The noncovalent interactions of aromatic rings, known as π-π stacking, are fundamental in fields ranging from supramolecular chemistry to molecular biology. wikipedia.org These interactions arise from a combination of dispersion forces and electrostatic interactions. libretexts.org In typical aromatic hydrocarbons like benzene, the π system is electron-rich, leading to electrostatic repulsion when rings are stacked directly on top of each other (sandwich configuration). wikipedia.orgrsc.org Consequently, staggered or T-shaped arrangements are often more stable. wikipedia.org
The introduction of highly electronegative fluorine atoms, as seen in perfluorinated aromatic systems, dramatically alters the electronic character of the aromatic ring. In molecules like hexafluorobenzene (B1203771), the electron density is pulled from the ring towards the fluorine atoms, creating an electron-deficient (π-acidic) ring, in contrast to the electron-rich (π-basic) nature of benzene. libretexts.orgnih.gov This electronic reversal leads to favorable electrostatic interactions in what is known as an arene-perfluoroarene interaction, where the electron-poor perfluorinated ring stacks with an electron-rich aromatic ring. wikipedia.orglibretexts.org
For a molecule such as this compound, the central benzene ring is substituted with two strongly electron-withdrawing tridecafluorohexyl groups. This substitution significantly reduces the electron density of the π-system. The effects of such substituents on π-stacking interactions are a subject of detailed computational study. acs.org It is understood that electron-withdrawing substituents can decrease electrostatic repulsion between stacked aromatic rings, thereby enhancing the interaction. acs.org
Theoretical studies using density functional theory (DFT) are often employed to evaluate the geometry and energy of these π-π interactions. nih.gov Quantum-mechanical analysis suggests that the geometry of stacked systems, such as the benzene dimer, is a result of the interplay between stabilizing dispersion forces and destabilizing Pauli repulsion, with electrostatics playing a less dominant role than previously thought in determining the preferred slip-stacked arrangement. rsc.org In the case of this compound, computational models would be necessary to predict the preferred stacking geometry, considering both the intramolecular repulsion between the bulky, rigid perfluoroalkyl chains and the intermolecular forces governing the ring-to-ring interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies for Fluorinated Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physical properties or biological activities. nih.govyoutube.com The fundamental principle is that the structure of a molecule, defined by its physicochemical properties, dictates its activities. researchgate.net QSAR models are powerful tools in medicinal chemistry and environmental science for predicting the properties of new or untested chemicals, thereby prioritizing synthesis and testing efforts. youtube.comnih.gov
For fluorinated compounds, QSAR studies are particularly valuable for predicting properties like toxicity, bioaccumulation, and receptor binding affinity. nih.govresearchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural features. These can include electronic descriptors (e.g., partial charges, dipole moment), steric or topological descriptors (e.g., molecular weight, shape indices), and lipophilicity descriptors (e.g., log P). researchgate.netresearchgate.net
A statistical model, often using techniques like multiple linear regression (MLR) or more advanced methods like artificial neural networks (ANN), is then built to relate these descriptors to an observed activity. nih.govnih.gov For instance, a QSAR study on substituted benzenes successfully modeled their toxicity to Tetrahymena pyriformis using descriptors derived solely from the molecular structure. nih.gov Another study on fluorinated anesthetics correlated their activity with quantum mechanical and electrostatic descriptors. researchgate.net
In the context of this compound, a QSAR model could be developed to predict its potential as an endocrine disruptor by correlating its structural descriptors with binding affinity to nuclear receptors. nih.gov The model would be trained on a dataset of related per- and polyfluoroalkyl substances (PFAS) with known activities. The predictive power of such models allows for the screening of large libraries of compounds without the need for extensive experimental testing. nih.govacs.org
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Aromatic and Fluorinated Compounds
| Descriptor Type | Specific Descriptor Examples | Relevance to Fluorinated Compounds |
| Electronic | Dipole Moment, Partial Atomic Charges, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy | The high electronegativity of fluorine strongly influences the electronic properties of the molecule, affecting receptor interactions and reactivity. researchgate.net |
| Lipophilicity | Octanol-Water Partition Coefficient (log Kₒw) | Describes the compound's tendency to partition into fatty tissues, a key factor in bioaccumulation. researchgate.netnih.gov |
| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices, Number of Branches | The size, shape, and rigidity of perfluoroalkyl chains are critical for fitting into protein binding pockets. nih.govresearchgate.net |
| Quantum-Mechanical | Total Energy, Ionization Potential, Electron Affinity | Provides a more detailed description of the molecule's electronic structure and reactivity. researchgate.netsemanticscholar.org |
Prediction of Biological Interactions through Molecular Docking and Machine Learning
Ligand-Receptor Binding Simulations with Relevant Protein Targets (e.g., Nuclear Receptors)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. acs.org This method is instrumental in drug design and toxicology for screening virtual libraries of compounds against specific biological targets. acs.orgnih.gov For per- and polyfluoroalkyl substances (PFAS), molecular docking has been widely used to investigate their interactions with proteins, which is crucial for understanding their bioaccumulation and potential for endocrine disruption. nih.govacs.org
A primary class of protein targets for PFAS are nuclear receptors (NRs), such as the peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs). nih.govnih.gov These receptors are ligand-activated transcription factors that regulate critical physiological processes, and their disruption by foreign chemicals can lead to adverse health effects. nih.gov
Docking simulations for a compound like this compound would involve preparing a 3D model of the ligand and the receptor's binding site. The simulation then samples numerous possible binding poses, scoring each based on a force field that estimates the free energy of binding (ΔG). acs.org Lower binding energy scores suggest stronger, more favorable interactions. Studies have successfully used docking to predict the binding of various PFAS to a suite of ten different nuclear receptors. acs.orgnih.gov The results from these simulations can classify a compound as a potential agonist (activator) or antagonist (inhibitor) of the receptor. acs.org
Research has shown that for PFAS, binding affinity to receptors like PPARs often increases with the length of the perfluorinated carbon chain. nih.gov The simulations reveal key interactions, such as hydrophobic contacts and hydrogen bonds, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For this compound, its two long perfluorohexyl tails and central aromatic ring would be expected to form extensive hydrophobic interactions within a receptor's ligand-binding domain. nih.gov
| Compound Class | Receptor Target | Typical Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Key Interactions |
| Long-chain PFAS | PPARα | -9.0 to -11.5 | -55 to -65 | Hydrophobic contacts, electrostatic interactions nih.govnih.gov |
| Long-chain PFAS | PPARγ | -8.5 to -11.0 | -50 to -60 | Hydrophobic contacts, hydrogen bonds nih.govacs.org |
| Aromatic PFAS | ERβ | -9.1 to -11.8 | -58 to -65 | Extensive hydrophobic contacts with residues like Ala302, Leu476 nih.gov |
| Long-chain PFAS | TRβ | -7.0 to -9.5 | -45 to -55 | Chain length and branching influence binding probability nih.gov |
Machine Learning Approaches for Predicting Compound Reactivity and Interactions
Machine learning (ML) is emerging as a powerful tool to overcome the time and cost limitations of experimentally assessing the vast chemical space of PFAS. nih.govdigitellinc.com ML models can be trained on existing data to predict various properties, including bioactivity, reactivity, and toxicity, for thousands of untested compounds. nih.govchemrxiv.org
Supervised machine learning algorithms, such as Random Forests, Support Vector Machines, and Neural Networks, are trained on a dataset where both the chemical structures (represented as molecular fingerprints or descriptors) and the property of interest (e.g., binding activity, bond dissociation energy) are known. nih.govchemrxiv.orgacs.org Once trained, the model can make rapid predictions for new molecules based on their structure alone. researchgate.net For example, ML models have been developed to predict the carbon-fluorine bond dissociation energies in PFAS, which is crucial for developing effective degradation technologies. chemrxiv.orgacs.org These models achieved high accuracy, with deviations of less than 0.70 kcal/mol from reference data, using only the chemical connectivity as input. chemrxiv.orgresearchgate.net
Other ML approaches have focused on predicting the bioactivities of PFAS. nih.gov Semi-supervised learning models have been used to classify thousands of PFAS from regulatory lists, predicting their potential interactions with various human biological targets like enzymes and proteins. nih.gov These data-driven approaches can be integrated with molecular docking to provide more robust predictions of biological interactions. acs.orgnih.gov For instance, after shortlisting potential binders using high-throughput docking, ML models can further classify them as active agonists or antagonists for specific nuclear receptors. acs.org
Unsupervised ML algorithms can also be applied to automatically classify and identify chemical trends within large PFAS datasets, revealing structure-activity relationships that might be difficult to discern manually. chemrxiv.orgresearchgate.net For a compound like this compound, ML frameworks could be used to predict a wide range of environmentally relevant properties, such as solubility and partitioning coefficients, by leveraging large datasets of other fluorinated molecules. digitellinc.com
Table 3: Applications of Machine Learning in the Study of Fluorinated Compounds
| Machine Learning Approach | Application | Predicted Property / Outcome | Reference |
| Random Forest, Neural Networks | Predicting PFAS Degradability | Carbon-Fluorine Bond Dissociation Energies | chemrxiv.orgacs.org |
| Semi-supervised Metric Learning | Screening for Biological Activity | Bioactivities against human enzymes, genes, and proteins | nih.gov |
| Neural Network Framework | Predicting Environmental Fate | Solubility, Partitioning Coefficients | digitellinc.com |
| Combined Docking and ML | Classifying Receptor Interaction | Agonist/Antagonist activity for Nuclear Receptors | acs.org |
Applications and Functionalization Strategies of 1,3 Bis Tridecafluorohexyl Benzene
Advanced Materials Science Applications
The distinct physicochemical properties of 1,3-Bis(tridecafluorohexyl)benzene have led to its exploration in various high-performance applications within materials science, ranging from surface engineering to the characterization of advanced porous systems.
Surface Modification and Functionalization of Polymeric and Nanomaterials
The covalent and non-covalent functionalization of polymers and nanomaterials is a critical strategy for tailoring their surface properties. While direct studies detailing the use of this compound are not extensively documented, the principles of using perfluorinated compounds for surface modification are well-established. The introduction of perfluoroalkyl groups onto a surface can dramatically lower its surface energy, leading to superhydrophobic and oleophobic properties.
The structure of this compound, with its long fluorinated tails, makes it an excellent candidate for imparting these characteristics. Functionalization can be envisioned through methods that activate the C-H bonds on the benzene (B151609) ring or by utilizing the compound as a building block in the synthesis of larger functional molecules that are then grafted onto a surface. For instance, diarylcarbenes bearing perfluoroalkyl groups have been used to modify the surfaces of various polymers, suggesting a potential pathway for the application of derivatives of this compound. researchgate.net Such modifications are crucial for developing self-cleaning surfaces, anti-fouling coatings, and specialized materials for biomedical devices. nih.gov
Development of Functional Organic Materials with Tailored Electronic Features
The design of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often relies on the precise tuning of molecular electronic properties. Substituted benzene rings are fundamental building blocks in this field. The introduction of potent electron-withdrawing groups can significantly lower the HOMO and LUMO energy levels of the aromatic core.
Structurally related compounds, such as 1,3-Bis(trifluoromethyl)benzene, serve as versatile precursors in the synthesis of advanced materials, including thermally activated delayed fluorescence (TADF) emitters for OLEDs. researchgate.net The two tridecafluorohexyl groups in this compound would exert a powerful inductive effect, making the benzene ring highly electron-deficient. This property could be harnessed to create n-type organic semiconductors or to build donor-acceptor systems with tailored charge-transfer characteristics. Although specific examples utilizing this compound are not prevalent in the literature, its electronic profile suggests significant potential as a key component in the synthesis of next-generation functional organic materials.
Integration into Specialized Lubricant Systems via Covalent Linkages
Per- and polyfluoroalkyl substances (PFAS) are known for their exceptional thermal and chemical stability, making them valuable in high-performance lubricants. semiconductors.orgsemanticscholar.org While often used as additives in the form of polytetrafluoroethylene (PTFE) particles or perfluoropolyether (PFPE) fluids, a more robust approach involves the covalent integration of fluorinated molecules into the lubricant base stock or as additives that can form strong bonds with metal surfaces. semiconductors.org
A key advantage of covalent bonding is the prevention of additive depletion over time. One patented strategy involves reacting fluorinated compounds with thiophosphorus compounds to create additives that form strong, tribochemical films. google.com The presence of a non-fluorinated substituent can be used to improve solubility in conventional lubricant bases, while the fluorinated portion provides enhanced friction-reducing performance. google.com Another advanced approach is the creation of perfluorinated covalent organic frameworks (COFs) that act as lubricant additives. researchgate.net The aromatic core of this compound provides a scaffold that could be functionalized to allow for covalent linkage into a polymer backbone or to a reactive headgroup, creating a durable, high-performance lubricant additive.
Hydrophobic Surface Impregnation Utilizing Perfluorinated Ionic Liquids
Perfluorinated ionic liquids (PILs) are a class of materials synthesized to create extremely hydrophobic or superhydrophobic surfaces. mdpi.comnih.gov These materials combine the negligible volatility and thermal stability of ionic liquids with the low surface energy of fluorocarbons. Hydrophobic impregnation involves treating a porous material to make its internal surfaces water-repellent without blocking the pores. sika.com
The synthesis of PILs typically involves pairing a cation (e.g., imidazolium, phosphonium) with a fluorinated anion. researchgate.net Fluorinated poly(ionic liquid)s have been successfully coated onto various substrates to create robust superhydrophobic materials for applications like oil-water separation. mdpi.com While this compound is not itself an ionic liquid, its robust fluorinated structure makes it a potential precursor for designing novel components of PILs. For instance, the benzene ring could be functionalized to act as either the core of a cation or be derivatized into a novel, highly fluorinated anion. Such PILs could then be used in impregnation solutions to confer durable hydrophobicity to materials like concrete, stone, or textiles.
Role as a Precursor in Complex Organic Synthesis
Substituted benzene derivatives are fundamental building blocks in organic synthesis, serving as starting points for a vast array of more complex molecules, from pharmaceuticals to functional materials. drpress.org The reactivity of the benzene ring is heavily influenced by its substituents. The two tridecafluorohexyl groups on this compound are strongly electron-withdrawing and sterically bulky.
This electronic nature has several implications for its use as a synthetic precursor:
Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated towards electrophilic attack. Any substitution reactions would be expected to occur slowly and require harsh conditions. The directing effect of the two meta-positioned groups would favor substitution at the 5-position (meta to both existing groups) and, to a lesser extent, the 2-position (ortho/para directorially conflicted).
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring could make it susceptible to nucleophilic aromatic substitution if a suitable leaving group were present on the ring.
C-H Functionalization: Modern catalytic methods for C-H activation could provide a more direct route to functionalize the benzene core, overcoming the limitations of classical electrophilic substitution.
Structurally related molecules, such as benzene-1,3,5-tricarboxamides, are used as precursors for creating complex, self-assembling supramolecular polymers and functional biomaterials. rsc.org Similarly, other polysubstituted benzenes are used to synthesize metal-organic frameworks (MOFs). mdpi.com This suggests that this compound, once further functionalized, could serve as a rigid, fluorinated core for building complex, three-dimensional architectures with unique properties imparted by the perfluorohexyl chains.
Synthesis of Elaborate Fluorinated Molecules and Heterocycles
A search for the use of this compound as a precursor or reactant in the synthesis of other complex fluorinated molecules or heterocyclic compounds did not yield any specific examples, reaction protocols, or detailed research findings. There is no available literature detailing its functionalization to create such structures.
Building Blocks for Advanced Polymeric Architectures
No publications or patents were found that describe the use of this compound as a monomer or building block for the synthesis of advanced polymeric materials. Consequently, there is no data on polymerization methods, resulting polymer structures, or the physicochemical properties of such materials.
Advanced Research Tools and Reagents
Catalysis and Organometallic Chemistry Facilitated by Fluorinated Ligands
A review of organometallic and catalysis literature did not reveal any instances where this compound was used to create fluorinated ligands for metal complexes. There are no research findings on its application in facilitating catalytic processes or in the synthesis of specific organometallic compounds.
Environmental Transformation Pathways of Perfluorinated Aromatic Compounds Chemical Perspectives
Abiotic Degradation Mechanisms of Fluorinated Aromatic Precursors
The abiotic degradation of fluorinated aromatic compounds, such as 1,3-Bis(tridecafluorohexyl)benzene, is largely dictated by the immense strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, rendering the perfluoroalkyl chains highly resistant to chemical and physical degradation. wikipedia.org Abiotic degradation pathways, including hydrolysis and photo-oxidation, are therefore generally slow and often require specific environmental conditions to proceed at any significant rate.
Hydrolytic Stability and Detailed Hydrolysis Pathways
There is currently a lack of specific experimental data on the hydrolysis of this compound. However, based on the general principles of PFAS chemistry, the compound is expected to be exceptionally stable towards hydrolysis under typical environmental pH conditions (pH 4-9). The perfluorohexyl chains are electron-withdrawing, which can influence the reactivity of the aromatic ring, but they are not readily displaced by water.
Hydrolysis of certain polyfluorinated compounds, particularly those with functional groups that can be more easily attacked by water, has been observed. For instance, some fluorotelomer-based polymers can undergo hydrolysis, leading to the formation of perfluorocarboxylic acids (PFCAs). researchgate.net However, this compound lacks such readily hydrolyzable groups.
It is hypothesized that any potential hydrolysis of the C-F bonds would be an extremely slow process, with a half-life likely spanning decades or even centuries under normal environmental conditions. The table below summarizes the expected hydrolytic stability based on general PFAS characteristics.
| Environmental Condition | Expected Hydrolytic Stability of this compound | Potential (but likely minor) Transformation Products |
| Neutral pH (e.g., surface water) | Very High | Not readily formed |
| Acidic pH (e.g., acid rain) | Very High | Not readily formed |
| Alkaline pH (e.g., some industrial effluents) | High to Very High | Potential for slow displacement of fluorine, but highly unlikely under environmental conditions |
Photo-oxidation Processes and Kinetics in Atmospheric Environments
The photo-oxidation of this compound in the atmosphere is expected to be a slow process. While aromatic compounds can be susceptible to attack by hydroxyl radicals (•OH), the primary daytime oxidant in the troposphere, the presence of the electron-withdrawing perfluorohexyl groups is likely to deactivate the benzene (B151609) ring towards electrophilic attack.
Research on the photo-oxidation of other aromatic compounds indicates that the reaction rates are highly dependent on the nature of the substituents. For instance, the presence of activating groups can increase the rate of oxidation, while deactivating groups, such as the perfluoroalkyl chains, are expected to decrease it.
The primary photo-oxidation pathway would likely involve the reaction with •OH radicals, leading to the formation of hydroxylated intermediates. However, the kinetics of this process for this compound are unknown. Subsequent reactions could potentially lead to ring-opening and the formation of smaller, more oxidized fluorinated compounds. It is important to note that volatile PFAS can undergo long-range atmospheric transport. nih.gov
The table below provides a qualitative overview of the expected photo-oxidation behavior.
| Atmospheric Process | Expected Reactivity of this compound | Potential Transformation Products |
| Reaction with •OH radicals | Low | Hydroxylated derivatives, ring-opened products |
| Direct photolysis (UV radiation) | Low | Unlikely to be a significant degradation pathway |
Chemical Persistence Considerations for Perfluorinated Aromatic Structures in Environmental Matrices
The chemical structure of this compound, with its fully fluorinated alkyl chains attached to a stable aromatic ring, strongly suggests a high degree of persistence in the environment. wikipedia.org This persistence is a hallmark of many perfluorinated compounds, often leading to their designation as "forever chemicals".
In various environmental matrices, the fate of this compound will be governed by its physical and chemical properties. Its low expected water solubility and potential for sorption to organic matter in soil and sediment could lead to its accumulation in these compartments. Once sequestered, its resistance to degradation would result in long-term contamination.
The table below summarizes the expected persistence in different environmental compartments.
| Environmental Matrix | Expected Persistence | Key Factors |
| Water | High | Low reactivity, slow degradation rates |
| Soil | Very High | Sorption to organic matter, resistance to microbial and chemical degradation |
| Sediment | Very High | Accumulation due to low water solubility, anaerobic conditions limiting oxidation |
| Biota | Potential for bioaccumulation | Lipophilicity of the perfluoroalkyl chains |
Research on Chemical Degradation of Perfluorohexyl-Containing Compounds
While some advanced oxidation processes and other aggressive treatment technologies have shown the ability to degrade some PFAS, these are generally not representative of natural environmental processes. For example, some studies have shown that certain perfluorinated compounds can be degraded using methods like sonolysis, electrochemical oxidation, or treatment with potent reducing agents, but these require specific and energy-intensive conditions. nih.gov
The presence of the benzene ring in this compound could potentially offer a site for initial chemical attack that is not present in perfluoroalkyl acids or sulfonates. However, the deactivating effect of the perfluorohexyl groups makes this less likely.
Q & A
Basic: What synthetic methodologies are commonly employed for 1,3-Bis(tridecafluorohexyl)benzene, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves coupling reactions using fluorinated alkyl halides and aromatic precursors. For example:
- Cross-coupling : Palladium-catalyzed coupling of 1,3-dihalobenzenes with tridecafluorohexyl Grignard reagents under inert conditions.
- Optimization : Key parameters include catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and temperature (80–120°C). Yields improve with rigorous exclusion of moisture and oxygen .
- Purification : Column chromatography or recrystallization in fluorinated solvents (e.g., perfluorohexane) ensures high purity (>98%).
Advanced: How do the steric and electronic effects of tridecafluorohexyl substituents influence the compound’s reactivity in organometallic reactions?
Answer:
- Steric hindrance : The bulky tridecafluorohexyl groups restrict access to the aromatic ring, favoring reactions at para positions in electrophilic substitutions.
- Electronic effects : Strong electron-withdrawing properties destabilize intermediate carbocations, directing reactions toward nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- Experimental validation : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and compare with kinetic data from reactions like Suzuki-Miyaura couplings .
Basic: What analytical techniques are critical for characterizing this compound, and how are data discrepancies addressed?
Answer:
- 19F NMR : Resolves signals for CF₂ and CF₃ groups (δ = -80 to -126 ppm). Multiplicity analysis confirms substitution patterns .
- GC-MS : Detects molecular ion peaks at m/z ≈ 714 (M⁺) and fragment patterns for fluorinated chains.
- XRD : Resolves crystal packing anomalies caused by fluorine’s van der Waals radius.
- Addressing contradictions : Discrepancies in melting points or NMR shifts may arise from impurities (e.g., residual solvents). Use HPLC with a C18 column and fluorinated mobile phase for purity validation .
Advanced: What role does this compound play in the design of fluorinated surfactants, and how is its interfacial activity quantified?
Answer:
- Applications : The compound’s high hydrophobicity and chemical stability make it suitable for non-aqueous surfactants in coatings or lubricants.
- Methodology : Measure critical micelle concentration (CMC) using surface tension tensiometry. Dynamic light scattering (DLS) evaluates micelle size distribution in fluorinated solvents.
- Challenges : Fluorinated chains exhibit low polarizability; use neutron reflectometry to study monolayer formation at air-water interfaces .
Basic: How is the thermal stability of this compound assessed, and what decomposition products are observed?
Answer:
- TGA/DSC : Thermal gravimetric analysis under N₂ shows decomposition onset at ~300°C. Major weight loss correlates with cleavage of C–F bonds.
- Degradation products : Identified via pyrolysis-GC-MS, including perfluorohexane (C₆F₁₄) and benzene derivatives.
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (~150 kJ/mol) for decomposition .
Advanced: How can computational modeling predict the solvation behavior of this compound in supercritical CO₂?
Answer:
- MD simulations : Use OPLS-AA force fields in GROMACS to model CO₂-philicity. Radial distribution functions (RDFs) highlight fluorine-CO₂ interactions.
- Experimental validation : Compare with solubility data from high-pressure UV-Vis spectroscopy. Adjust simulation parameters (e.g., partial charges) to match empirical results.
- Applications : Predict performance in green solvent systems for extraction or catalysis .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Fluorinated gloves (e.g., Viton), full-face respirators with organic vapor cartridges, and fluoropolymer-coated lab coats.
- Ventilation : Use fume hoods with HEPA filters to capture volatile fluorinated byproducts.
- Waste disposal : Incinerate at >1100°C to prevent persistent organic pollutant (POP) formation .
Advanced: How does the compound’s fluorinated architecture impact its performance in organic electronics (e.g., dielectric layers)?
Answer:
- Dielectric constant : Measure via impedance spectroscopy (ε ≈ 2.1–2.4 at 1 kHz), attributed to low polarizability of C–F bonds.
- Device integration : Spin-coat thin films (50–100 nm) onto ITO substrates for capacitor testing. Compare leakage currents with non-fluorinated analogs.
- Challenges : Fluorine’s electronegativity may trap charges; mitigate using annealing under N₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
